Efaproxiral-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

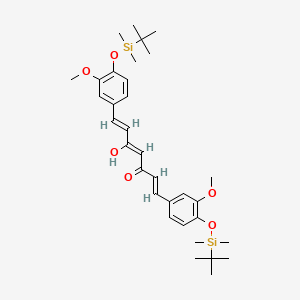

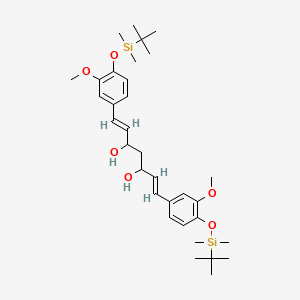

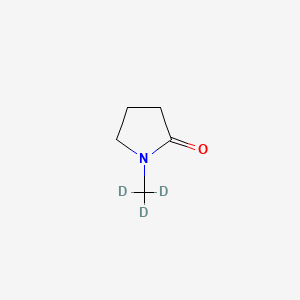

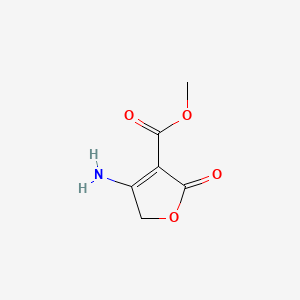

Efaproxiral-d6 is the deuterium labeled Efaproxiral . Efaproxiral (RSR13) is a haemoglobin (Hb) synthetic allosteric modifier . It decreases Hb-oxygen (O2) binding affinity and enhances oxygenation of hypoxic tumours during radiation therapy .

Synthesis Analysis

The synthesis of Efaproxiral involves several steps. One of the key steps is the synthesis of intermediate 6 for efaproxiral . This process involves the use of 4-Hydroxyphenylacetic acid and 3,5-dimethylaniline . The reaction is facilitated by EDC•HCl, a coupling reagent .Molecular Structure Analysis

The molecular weight of Efaproxiral-d6 is 347.44 . Its chemical formula is C20H17D6NO4 . The structure of Efaproxiral-d6 includes a propanoic acid derivative .Chemical Reactions Analysis

Efaproxiral-d6, being a deuterium-labeled version of Efaproxiral, has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Physical And Chemical Properties Analysis

Efaproxiral-d6 has a molecular weight of 347.44 and a chemical formula of C20H17D6NO4 . More detailed physical and chemical properties are not available in the search results.科学研究应用

Pharmacokinetics

Efaproxiral has been tested in a phase I, placebo-controlled, double-blind study involving 19 volunteers . The pharmacokinetics of escalating intravenous doses of efaproxiral (10–100 mg/kg) showed nonlinear systemic pharmacokinetics . The total clearance decreased from 56 to 28 mL/min for the 25 and 100 mg/kg doses, respectively .

Adverse Events

Efaproxiral + radiation was well tolerated and no significant increase in adverse events were seen compared with radiation alone . The most common serious adverse event in patients treated with efaproxiral was hypoxemia, which was dose-dependent and effectively managed with supplemental oxygen .

Pharmacodynamics in Cancer

In rats bearing a mammary carcinoma, efaproxiral dose-dependently decreased the hypoxic fraction of the tumor . Tumor oxygenation was markedly increased when rats were administered efaproxiral and concomitantly ventilated with 95% oxygen .

Whole Brain Radiation Therapy (WBRT)

Efaproxiral + WBRT was well tolerated among patients with metastatic breast cancer and brain metastases in a pivotal phase III, randomised, open-label, comparative study . Patients experienced minimal serious adverse events .

Survival Improvement

A phase III study of efaproxiral as an adjunct to whole-brain radiation therapy for brain metastases showed that the median survival time was 5.4 months for the efaproxiral arm versus 4.4 months for the control arm . Further analysis indicated that the benefit may be restricted to the subgroup of patients with breast cancer .

Response Rates

The response rates (radiographic complete response plus partial response) improved by 7% for all patients and by 13% for NSCLC and breast cancer patients in the efaproxiral arm .

作用机制

安全和危害

Efaproxiral is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle Efaproxiral with care, using protective equipment and avoiding breathing its dust, fume, gas, mist, vapors, or spray .

属性

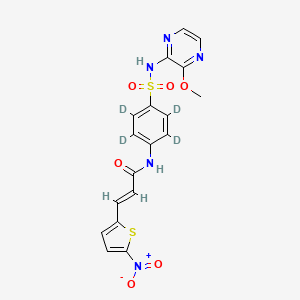

| { "Design of the Synthesis Pathway": "The synthesis of Efaproxiral-d6 can be achieved through the modification of the existing synthesis pathway of Efaproxiral. The key modification involves the use of deuterium-labeled reagents to introduce six deuterium atoms into the final product.", "Starting Materials": [ "2,3-dimethylphenol", "sodium hydride", "2-(2-methylpropyl)phenol", "1,2-dibromoethane-d4", "sodium borohydride-d4", "sodium hydroxide", "2,3-epoxypropanoic acid", "deuterium oxide", "sodium deuteroxide" ], "Reaction": [ "Step 1: 2,3-dimethylphenol is treated with sodium hydride to form the corresponding phenoxide ion.", "Step 2: 2-(2-methylpropyl)phenol is reacted with 1,2-dibromoethane-d4 in the presence of sodium hydride to form the corresponding ether-d4 intermediate.", "Step 3: The phenoxide ion from Step 1 is added to the ether-d4 intermediate from Step 2 to form the desired product, which is then reduced using sodium borohydride-d4 to form the corresponding alcohol-d4.", "Step 4: The alcohol-d4 is then reacted with 2,3-epoxypropanoic acid in the presence of sodium hydroxide to form the final product, Efaproxiral-d6.", "Step 5: The final product is purified using standard techniques, such as column chromatography, to obtain the pure compound." ] } | |

CAS 编号 |

1246815-16-6 |

产品名称 |

Efaproxiral-d6 |

分子式 |

C20H23NO4 |

分子量 |

347.444 |

IUPAC 名称 |

3,3,3-trideuterio-2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-(trideuteriomethyl)propanoic acid |

InChI |

InChI=1S/C20H23NO4/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24)/i3D3,4D3 |

InChI 键 |

BNFRJXLZYUTIII-LIJFRPJRSA-N |

SMILES |

CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)O)C |

同义词 |

2-[4-[2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl]phenoxy]-2-methylpropanoic Acid-d6; RSR 13-d6; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-[(1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl]hexanoate](/img/structure/B587792.png)